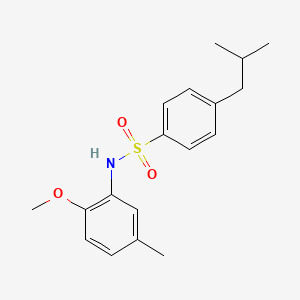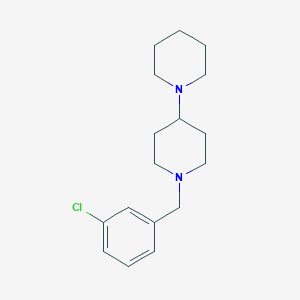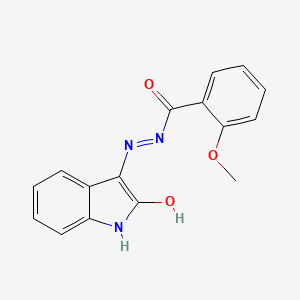![molecular formula C12H11ClN2O3S B5685092 N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide, also known as CCMS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CCMS is a member of the sulfonylurea class of compounds that have been extensively studied for their therapeutic properties. However, CCMS is not approved for human use and is solely used in research.
作用机制
The mechanism of action of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by this compound can lead to biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying their functions. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has limitations, including its high cost and difficulty in synthesis.
未来方向
There are several future directions for the use of N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide in scientific research. One potential direction is the development of new drugs targeting carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This compound can also be used to study the functions of these enzymes in various physiological processes. Additionally, this compound can be used to develop new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have inhibitory effects on several enzymes and has several biochemical and physiological effects. This compound has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential of this compound in scientific research.
合成方法
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methyl-1H-pyrrole-2-carboxylic acid. The resulting intermediate is then treated with ammonia to yield this compound. The synthesis of this compound is challenging and requires expertise in organic chemistry.
科学研究应用
N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes this compound a potential candidate for the development of new drugs targeting these enzymes.
属性
IUPAC Name |
N-(2-chlorophenyl)sulfonyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-15-8-4-6-10(15)12(16)14-19(17,18)11-7-3-2-5-9(11)13/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHIUSCNTVXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5685022.png)
![(1S*,5R*)-3-acetyl-N-2-biphenylyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5685027.png)
![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![2-(3-fluorophenyl)-N-[(3S*,4S*)-4-methoxy-1-methylpyrrolidin-3-yl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5685060.png)

![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)

![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)

